

# Navigating the Photophysical Landscape of Permanent Red FGR: A Technical Guide

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An In-depth Examination of C.I. **Pigment Red 112** and C.I. Pigment Red 170 for Researchers and Drug Development Professionals

The term "Permanent Red FGR" is a commercial designation that can refer to two distinct chemical entities: C.I. **Pigment Red 112** and C.I. Pigment Red 170. This guide provides a detailed overview of the known photophysical and chemical characteristics of both pigments, addressing the ambiguity in nomenclature and offering a comprehensive resource for scientific and industrial applications. While specific quantitative photophysical data such as fluorescence quantum yields and lifetimes are not readily available in public literature, this document outlines the standardized experimental protocols for their determination.

## **Chemical and Physical Identity**

Permanent Red FGR is a name associated with two separate Naphthol AS type monoazo pigments. The key identifiers and physical properties for both C.I. **Pigment Red 112** and C.I. Pigment Red 170 are summarized below to aid in their differentiation and characterization.

Table 1: Chemical and Physical Properties of **Pigment Red 112** and Pigment Red 170



Property	C.I. Pigment Red 112	C.I. Pigment Red 170
Synonyms	Permanent Red FGR, Naphthol Red FGR	Permanent Red F3RK, Permanent Red F5RK
CAS Number	6535-46-2[1]	2786-76-7[2]
C.I. Number	12370[1]	12475[2]
Molecular Formula	C24H16Cl3N3O2	C <sub>26</sub> H <sub>22</sub> N <sub>4</sub> O <sub>4</sub> [3]
Molecular Weight	484.77 g/mol	454.48 g/mol [2]
Chemical Structure	3-hydroxy-N-(2- methylphenyl)-4-((2,4,5- trichlorophenyl)azo)naphthalen e-2-carboxamide	4-((4-carbamoylphenyl)azo)-N- (2-ethoxyphenyl)-3- hydroxynaphthalene-2- carboxamide
Appearance	Bright red powder[4]	Red powder[3]
Heat Stability	~170-180°C[1][5]	~180-240°C[6][7]
Light Fastness	Good to Excellent (7-8 on Blue Wool Scale)[1][5]	Good to Excellent (7 on Blue Wool Scale)[7][8]

# **Photophysical Characteristics**

While detailed quantitative photophysical data for these pigments, such as absorption and emission maxima, quantum yields, and fluorescence lifetimes, are not extensively reported in the available literature, their general characteristics indicate that as azo pigments, they possess strong absorption in the visible region of the electromagnetic spectrum. The perceived color of these pigments is a direct result of this absorption.

The following table summarizes the available, albeit limited, photophysical data. The lack of specific values for parameters like quantum yield and lifetime highlights a gap in the current body of public knowledge and underscores the importance of the experimental protocols detailed in the subsequent section.

Table 2: Summary of Photophysical Characteristics



Parameter	C.I. Pigment Red 112	C.I. Pigment Red 170
Absorption Maximum (λ_abs)	Data not available	Data not available
Emission Maximum (λ_em)	Data not available	Data not available
Molar Extinction Coefficient ( $\epsilon$ )	Data not available	Data not available
Fluorescence Quantum Yield (Φ)	Data not available	Data not available
Fluorescence Lifetime (τ)	Data not available	Data not available

# **Experimental Protocols for Photophysical Characterization**

To address the absence of quantitative data, this section provides detailed methodologies for the key experiments required to characterize the photophysical properties of Permanent Red FGR pigments.

## **UV-Visible Absorption Spectroscopy**

This protocol outlines the procedure for determining the absorption spectrum and the molar extinction coefficient ( $\epsilon$ ) of the pigment.

#### Methodology:

- Sample Preparation:
  - Accurately weigh a small amount of the pigment powder.
  - Dissolve the pigment in a suitable spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Chloroform) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure complete dissolution, using sonication if necessary.
  - Prepare a series of dilutions from the stock solution with known concentrations in the range of 1 to 20 μg/mL.
- Instrumentation and Measurement:

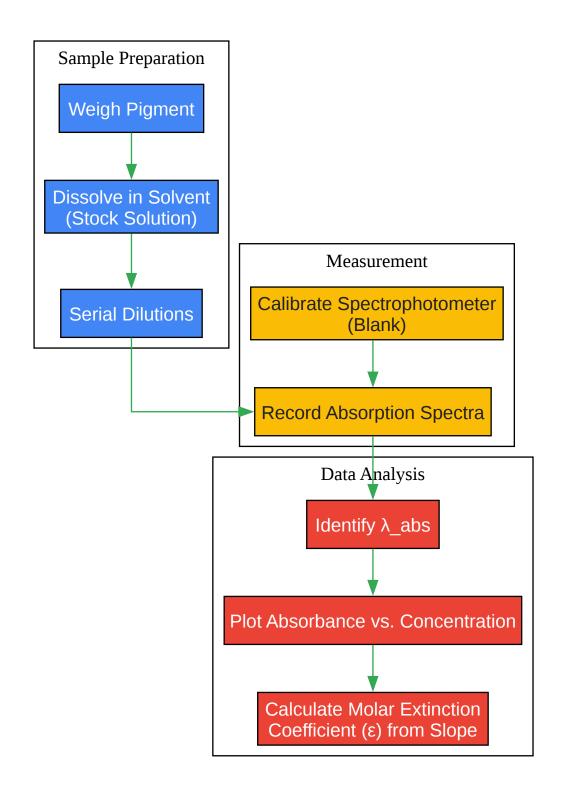
## Foundational & Exploratory





- Use a dual-beam UV-Vis spectrophotometer.
- Calibrate the spectrophotometer using the pure solvent as a blank.
- Record the absorption spectra of the diluted solutions over a wavelength range of 200-800 nm.
- Identify the wavelength of maximum absorption ( $\lambda$ \_abs).
- Data Analysis:
  - According to the Beer-Lambert law (A =  $\epsilon$ cl), plot the absorbance at  $\lambda$ \_abs against the concentration of the solutions.
  - The molar extinction coefficient ( $\epsilon$ ) can be calculated from the slope of the resulting linear plot (Slope =  $\epsilon \times I$ , where I is the path length of the cuvette, typically 1 cm).





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Workflow for UV-Visible Absorption Spectroscopy.

# **Fluorescence Spectroscopy**







This protocol describes the determination of the excitation and emission spectra of the pigment.

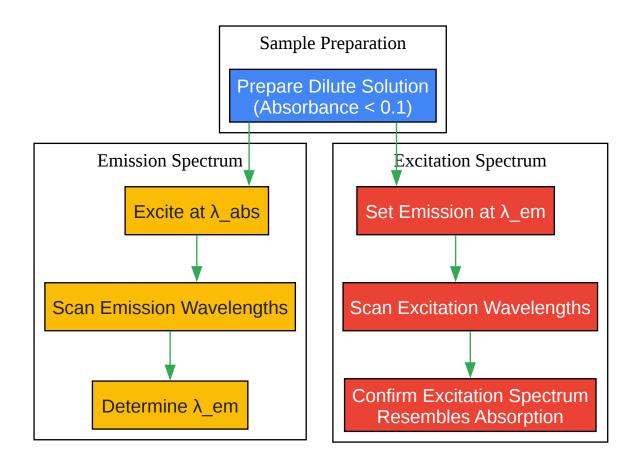
### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the pigment in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
- Instrumentation and Measurement:
  - Use a spectrofluorometer.
  - $\circ$  To determine the emission spectrum, excite the sample at its absorption maximum ( $\lambda$ \_abs) and scan the emission wavelengths.
  - To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ em) and scan the excitation wavelengths.

### Data Analysis:

• The resulting spectra will show the fluorescence properties of the pigment. The emission spectrum provides the wavelength of maximum emission ( $\lambda$ \_em), and the excitation spectrum should resemble the absorption spectrum.





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Workflow for Fluorescence Spectroscopy.

# Fluorescence Quantum Yield Determination (Relative Method)

This protocol details the measurement of the fluorescence quantum yield  $(\Phi)$  relative to a known standard.

### Methodology:

- Standard and Sample Preparation:
  - Select a standard fluorophore with a known quantum yield and absorption/emission properties similar to the pigment under investigation (e.g., Rhodamine 6G or Rhodamine B).



- Prepare a series of solutions of both the standard and the pigment sample with varying concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.
- Instrumentation and Measurement:
  - Measure the UV-Vis absorption spectra and fluorescence emission spectra for all solutions. The excitation wavelength must be the same for both the standard and the sample.
- Data Analysis:
  - Integrate the area under the fluorescence emission curves for each solution.
  - Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
  - The quantum yield of the sample  $(\Phi_s)$  can be calculated using the following equation:  $\Phi_s = \Phi_{std} * (m_s / m_{std}) * (n_s^2 / n_{std}^2)$  where  $\Phi_{std}$  is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

## **Fluorescence Lifetime Measurement**

This protocol outlines the determination of the fluorescence lifetime ( $\tau$ ) using Time-Correlated Single Photon Counting (TCSPC).

### Methodology:

- Sample Preparation:
  - Prepare a dilute solution of the pigment in a suitable solvent.
- Instrumentation and Measurement:
  - Use a TCSPC system equipped with a pulsed laser source for excitation and a sensitive detector.
  - Excite the sample with short laser pulses at a wavelength where the pigment absorbs.



- Measure the time delay between the excitation pulse and the detection of the emitted photons.
- Data Analysis:
  - Construct a histogram of the arrival times of the photons.
  - Fit the decay curve with an exponential function to determine the fluorescence lifetime (τ).

## Conclusion

"Permanent Red FGR" is a trade name that encompasses both C.I. **Pigment Red 112** and C.I. Pigment Red 170. While both are Naphthol AS azo pigments with good stability, a comprehensive understanding of their photophysical behavior requires detailed quantitative data that is currently lacking in publicly accessible literature. The experimental protocols provided in this guide offer a clear pathway for researchers and professionals in drug development and materials science to thoroughly characterize these pigments. The systematic application of these methodologies will enable the generation of crucial data on absorption, emission, quantum yield, and fluorescence lifetime, thereby facilitating their informed application in advanced technologies.

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